molecular formula C11H13N3 B2892025 1-benzyl-4-methyl-1H-pyrazol-3-amine CAS No. 1174838-25-5

1-benzyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B2892025
CAS No.: 1174838-25-5
M. Wt: 187.246
InChI Key: DUEGSZUKVOJROP-UHFFFAOYSA-N
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Description

1-benzyl-4-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with benzylamine under appropriate conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole compounds.

Scientific Research Applications

1-benzyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-pyrazol-3-amine: Similar structure but lacks the methyl group at the 4-position.

    4-methyl-1H-pyrazol-3-amine: Similar structure but lacks the benzyl group.

    1-benzyl-4-methyl-1H-pyrazole: Similar structure but lacks the amine group at the 3-position.

Uniqueness

1-benzyl-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-benzyl-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEGSZUKVOJROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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